Cas no 1806156-87-5 (3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

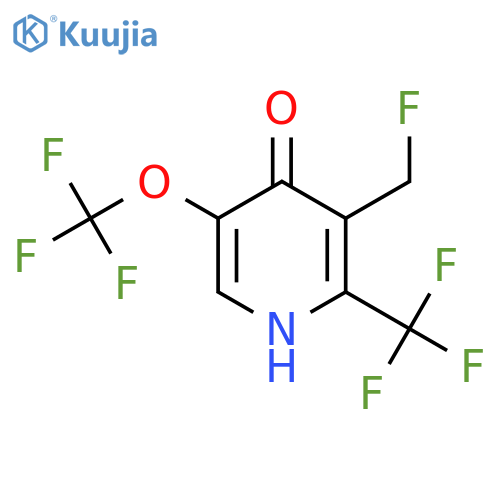

1806156-87-5 structure

商品名:3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine

CAS番号:1806156-87-5

MF:C8H4F7NO2

メガワット:279.111686706543

CID:4832835

3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine

-

- インチ: 1S/C8H4F7NO2/c9-1-3-5(17)4(18-8(13,14)15)2-16-6(3)7(10,11)12/h2H,1H2,(H,16,17)

- InChIKey: XSIMUUYZFFUZEC-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(CF)C(C(=CN1)OC(F)(F)F)=O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 418

- トポロジー分子極性表面積: 38.3

- 疎水性パラメータ計算基準値(XlogP): 2.6

3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029094737-1g |

3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine |

1806156-87-5 | 97% | 1g |

$1,490.00 | 2022-04-01 |

3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 関連文献

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1806156-87-5 (3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine) 関連製品

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量